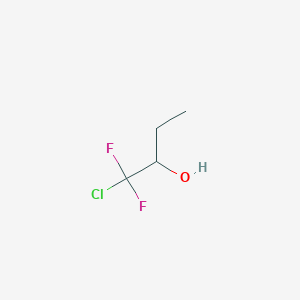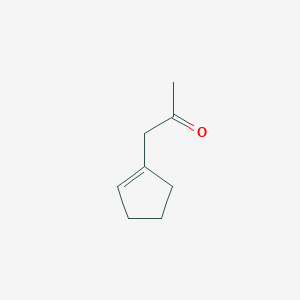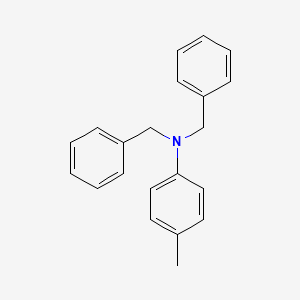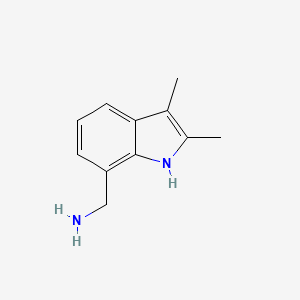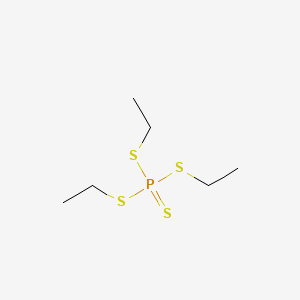
Phosphorotetrathioic acid, triethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorotetrathioic acid, triethyl ester is an organophosphorus compound with the chemical formula (C2H5O)3PS4. It is a colorless liquid that is primarily used in various industrial and scientific applications. This compound is known for its unique chemical properties, which make it valuable in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorotetrathioic acid, triethyl ester can be synthesized through the reaction of phosphorus pentasulfide (P2S5) with ethanol (C2H5OH). The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ P_2S_5 + 6C_2H_5OH \rightarrow 2(C_2H_5O)_3PS_4 + H_2S + 2H_2O ]
This reaction involves the substitution of sulfur atoms in phosphorus pentasulfide with ethoxy groups from ethanol, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphorotetrathioic acid, triethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorotetrathioic acid derivatives.
Reduction: Reduction reactions can convert the ester into simpler phosphorothioate compounds.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles, including amines and thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorotetrathioic acid derivatives, while substitution reactions can produce a wide range of phosphorothioate compounds.
Scientific Research Applications
Phosphorotetrathioic acid, triethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorotetrathioic acid, triethyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. The compound’s unique structure allows it to interact with different pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Phosphorotetrathioic acid, triethyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, diethyl ester: This compound has two ethoxy groups instead of three, resulting in different chemical properties and reactivity.
Phosphorodithioic acid, triethyl ester: This compound contains two sulfur atoms, which affects its stability and reactivity compared to this compound.
The uniqueness of this compound lies in its four sulfur atoms, which provide distinct chemical properties and make it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
1642-43-9 |
|---|---|
Molecular Formula |
C6H15PS4 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
tris(ethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15PS4/c1-4-9-7(8,10-5-2)11-6-3/h4-6H2,1-3H3 |
InChI Key |
JCFFNZAUZIFYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCSP(=S)(SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



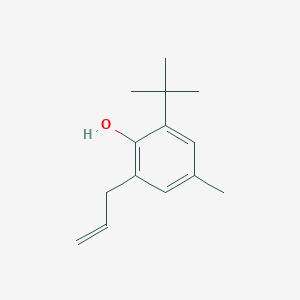
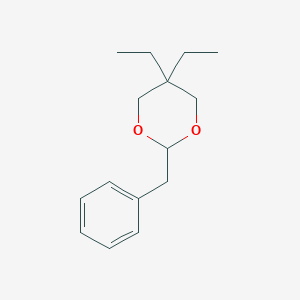
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
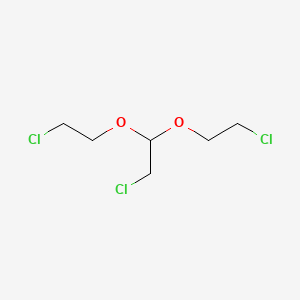
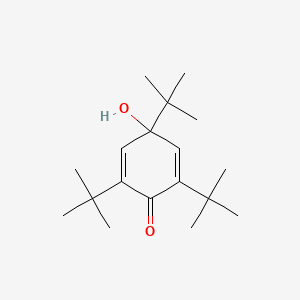
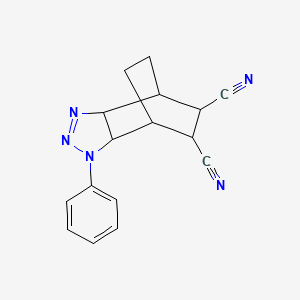
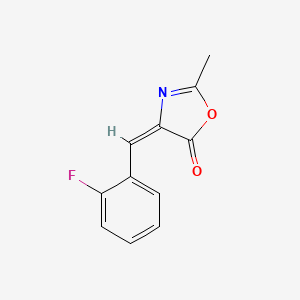

![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
